1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
The compound “1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenylsulfanyl group, a trifluoromethyl group, and an oxime group attached to a carbaldehyde group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including substitutions and additions, due to the presence of multiple reactive sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and reactivity .
Scientific Research Applications
1. Antimicrobial and Antioxidant Agent Synthesis
Compounds related to 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime have been synthesized and demonstrated broad-spectrum antimicrobial activities along with moderate to good antioxidant activities. These compounds, synthesized via a Vilsmeier–Haack reaction approach, showed promising results in inhibiting the E. coli MurB enzyme, comparable to the standard drug Ciproflaxin (Bhat et al., 2016).
Chemical Synthesis and Characterization
2. Precursors in Chemical Synthesis
The compound's derivatives have been used as precursors in Sonogashira-type cross-coupling reactions, providing a straightforward approach to synthesizing Pyrazolo[4,3-c]pyridines. This showcases the compound's utility in facilitating the creation of novel chemical entities with potential applications in various scientific fields (Vilkauskaitė et al., 2011).
3. Sequential vs. Multicomponent Reaction Approach
The compound has been used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. This research presented a comparative analysis between sequential and multicomponent reaction approaches, highlighting the compound's versatility in complex chemical synthesis (Palka et al., 2014).
4. X-Ray Analysis and Structural Determination
Structural analyses of derivatives, including 1-alkyl-1H-pyrazole-4-carbaldehyde oximes, have been conducted using X-ray analysis. This research contributes to understanding the molecular structure and potential reactivity of these compounds, which could inform further applications in scientific research (Attaryan et al., 2012).
5. Synthesis of Pyrazole Derivatives
The compound has been involved in synthesizing new pyrazole derivatives, with crystal structure determination done by the X-ray diffraction method. This demonstrates its role in developing new chemical entities with potential applications in various scientific fields (Xu & Shi, 2011).
6. Phenylsulfanyl Substitution in Synthesis
The compound has been used in synthesizing phenyl, phenylsulfanyl, and phenylselanyl substituted pyrano[3,2-c]chromenes, showcasing its versatility and potential for creating a wide range of chemical derivatives (Lácová et al., 2010).
7. Novel Synthesis of 1H-Pyrazole-4-carbaldehydes
A series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, emphasizing the compound's role in pioneering new synthesis pathways (Hu et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(NE)-N-[[1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-18-11(20-8-5-3-2-4-6-8)9(7-16-19)10(17-18)12(13,14)15/h2-7,19H,1H3/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNCDCCKXBHXQE-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NO)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/O)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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